[1,2]Oxazolo[5,4-f][1,2]benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16456-28-3 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.132 |
IUPAC Name |
[1,2]oxazolo[5,4-f][1,2]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-5-3-9-12-8(5)2-6-4-10-11-7(1)6/h1-4H |
InChI Key |
OCAKCBRYUFCNLX-UHFFFAOYSA-N |
SMILES |
C1=C2C=NOC2=CC3=C1ON=C3 |
Synonyms |
Benzo[1,2-d:4,5-d]diisoxazole (8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Oxazolo 5,4 F 1 2 Benzoxazole
Retrosynthetic Analysis of theresearchgate.netresearchgate.netOxazolo[5,4-f]researchgate.netresearchgate.netbenzoxazole Core
A retrosynthetic analysis of the researchgate.netresearchgate.netOxazolo[5,4-f] researchgate.netresearchgate.netbenzoxazole (B165842) core provides a logical roadmap for its synthesis by breaking down the complex structure into simpler, more readily available starting materials. The primary disconnections are proposed across the fused heterocyclic rings.
The initial disconnection targets the isoxazole (B147169) ring, a common strategy in the retrosynthesis of fused heterocycles. This leads to a key intermediate, a disubstituted benzoxazole. This approach is advantageous as it allows for the construction of the stable benzoxazole core first, followed by the formation of the second heterocyclic ring.
Further disconnection of the benzoxazole ring reveals a substituted o-aminophenol as a crucial precursor. This is a widely adopted strategy in benzoxazole synthesis, with numerous established methods for the cyclization of such precursors. This retrosynthetic pathway is outlined in the following scheme:
Figure 1: Retrosynthetic Analysis of researchgate.netresearchgate.netOxazolo[5,4-f] researchgate.netresearchgate.netbenzoxazole
| Target Molecule | Key Intermediate | Precursors |
| researchgate.netresearchgate.netOxazolo[5,4-f] researchgate.netresearchgate.netbenzoxazole | 6,7-Disubstituted Benzoxazole | Disubstituted o-Aminophenol |
This analysis suggests that the synthesis of the target molecule hinges on the effective preparation and subsequent cyclization of appropriately functionalized benzoxazole building blocks.
Precursor Synthesis Strategies
The successful synthesis of researchgate.netresearchgate.netOxazolo[5,4-f] researchgate.netresearchgate.netbenzoxazole is highly dependent on the strategic preparation of its precursors. This involves the synthesis of substituted benzoxazole building blocks, the components for the oxazole (B20620) ring, and the methodologies to fuse these two heterocyclic systems.
Synthesis of Substituted Benzoxazole Building Blocks
The benzoxazole core is a common motif in many biologically active compounds, and numerous synthetic methods have been developed for its construction. researchgate.net A prevalent and versatile method involves the condensation of an o-aminophenol with a variety of reagents, such as carboxylic acids, aldehydes, or their derivatives. nih.gov
For the synthesis of the requisite 6,7-disubstituted benzoxazole intermediate, a plausible starting material is a 1,2-diamino-3-hydroxynitrobenzene derivative. The synthesis of such precursors can be challenging, but methods for the preparation of substituted o-aminophenols are documented in the chemical literature.
A general route to substituted benzoxazoles is depicted in the following reaction:
Scheme 1: General Synthesis of Substituted Benzoxazoles
| Reactant 1 | Reactant 2 | Conditions | Product |
| Substituted o-Aminophenol | Carboxylic Acid/Aldehyde | Acid or Base Catalysis, Heat | Substituted Benzoxazole |
The choice of substituents on the o-aminophenol and the coupling partner is critical for the subsequent formation of the fused oxazole ring.
Preparation of Oxazole Ring Components
The formation of the oxazole (in this case, an isoxazole) ring in the target molecule is proposed to occur via an intramolecular cyclization reaction. A well-established method for the formation of isoxazole rings is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.netresearchgate.netorganic-chemistry.org Therefore, the precursor benzoxazole must contain both a nitrile oxide precursor and a dipolarophile in a suitable arrangement.
A common precursor to a nitrile oxide is an aldoxime, which can be generated from an aldehyde. The dipolarophile can be an alkyne or an alkene substituent. Thus, a key intermediate would be a benzoxazole bearing, for example, an aldehyde at the 7-position and an alkyne at the 6-position.
Approaches to the Fused Benzoxazole-Oxazole Interface
The crucial step in the synthesis of researchgate.netresearchgate.netOxazolo[5,4-f] researchgate.netresearchgate.netbenzoxazole is the formation of the bond that fuses the oxazole ring to the benzoxazole core. Based on the retrosynthetic analysis, this is achieved through an intramolecular reaction on a suitably disubstituted benzoxazole.
The strategy hinges on the regioselective synthesis of a 6,7-disubstituted benzoxazole. One functional group will serve as the foundation for one part of the isoxazole ring, while the other will complete the cyclization. For instance, a 6-amino-7-hydroxybenzoxazole could be a versatile intermediate, allowing for differential functionalization of the amino and hydroxyl groups to install the necessary components for the intramolecular cyclization.
Cyclization and Annulation Reactions for Ring Closure
The final stage in the synthesis of the target molecule involves the closure of the second heterocyclic ring onto the pre-formed benzoxazole core. This can be achieved through various intra- and intermolecular cyclization strategies.
Intra- and Intermolecular Cyclization Strategies
Intramolecular cyclization is a powerful tool in heterocyclic synthesis, often favored for its efficiency and stereocontrol. In the context of researchgate.netresearchgate.netOxazolo[5,4-f] researchgate.netresearchgate.netbenzoxazole synthesis, an intramolecular nitrile oxide cycloaddition (INOC) stands out as a highly effective method for forming the fused isoxazole ring. researchgate.netresearchgate.net
This process would involve a benzoxazole intermediate that has, for example, an aldoxime at one position and an alkyne at an adjacent position. The in-situ generation of the nitrile oxide from the aldoxime would be followed by a spontaneous intramolecular [3+2] cycloaddition with the neighboring alkyne to form the target tetracyclic system.
Scheme 2: Proposed Intramolecular Nitrile Oxide Cycloaddition
| Precursor | Intermediate | Product |
| 7-Aldoxime-6-alkynyl-benzoxazole | Nitrile Oxide Intermediate | researchgate.netresearchgate.netOxazolo[5,4-f] researchgate.netresearchgate.netbenzoxazole |
This intramolecular approach offers a convergent and potentially high-yielding route to the desired fused heterocyclic scaffold. The success of this strategy is contingent on the successful synthesis of the key disubstituted benzoxazole precursor.
Intermolecular strategies, while also plausible, may be less efficient for this specific target. They could involve the reaction of a functionalized benzoxazole with a separate reagent that provides the atoms for the second ring. However, controlling regioselectivity in such intermolecular reactions can be a significant challenge.
Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalytic, Acid/Base Catalyzed)
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecular architectures. The synthesis of fused oxazole systems often relies on various catalytic methods to facilitate key bond-forming reactions.
Metal-Catalyzed Synthesis:
Transition metal catalysis is a powerful tool for the construction of heterocyclic rings. Metals such as palladium, copper, and rhodium are frequently employed to catalyze cross-coupling, cyclization, and annulation reactions. For the synthesis of fused benzoxazoles, copper-catalyzed methods have shown significant promise. For instance, the intramolecular Ullmann-type C-heteroatom coupling reaction, catalyzed by copper(I) in the presence of glycosyltriazole ligands, has been effective in the synthesis of various benz-fused azoles. This approach could be adapted for the final ring closure to form the benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole system.
Palladium catalysis is another cornerstone in the synthesis of complex heterocycles. Palladium-catalyzed dual cyclization reactions have been successfully used to create quinindoline derivatives, demonstrating the potential for constructing polycyclic systems. benthamdirect.com A hypothetical palladium-catalyzed approach to benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole could involve a domino reaction sequence, starting from appropriately functionalized precursors.
Rhodium(III)-catalyzed C–H activation and cyclization is a modern and efficient strategy for synthesizing diverse fused polycyclic benzimidazole (B57391) derivatives. durham.ac.uk This method's ability to be precisely controlled by reaction conditions to yield different annulation products makes it a highly attractive, albeit challenging, approach to consider for the intricate benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole structure.
Table 1: Examples of Metal-Catalyzed Synthesis of Fused Heterocycles
| Catalyst | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(I)/Glycosyltriazole | o-Haloaryl amides/ethers | Benz-fused azoles | Good to Excellent | N/A |
| Palladium | N/A | Quinindolines | N/A | benthamdirect.com |
Note: The table provides examples of metal-catalyzed synthesis for analogous fused heterocyclic systems, as direct synthesis of benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole is not widely reported.
Organocatalytic Synthesis:
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. In the context of fused heterocycles, organocatalysts can promote cycloaddition and cascade reactions with high stereoselectivity. For instance, an enolate-mediated organocatalytic azide-ketone [3+2] cycloaddition has been developed for the synthesis of benzothiazole (B30560) and benzoxazole-containing triazoles. nih.gov This type of transformation could be envisioned as a key step in assembling the oxazole rings of the target molecule.
Acid/Base Catalyzed Synthesis:
Acid and base catalysis are fundamental strategies in organic synthesis, often employed for condensation and cyclization reactions. The synthesis of benzoxazoles frequently involves the acid-catalyzed condensation of 2-aminophenols with various carbonyl compounds. Brønsted acidic ionic liquids have been utilized as efficient and recyclable catalysts for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles under solvent-free conditions. mdpi.combohrium.com Such an approach could be valuable for the construction of the benzoxazole moiety within the target structure. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones in the presence of mineral acids like sulfuric acid or polyphosphoric acid, is a classic method for forming the oxazole ring. bohrium.com
Table 2: Examples of Acid/Base-Catalyzed Synthesis of Benzoxazoles
| Catalyst/Reagent | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid | 2-Aminophenol, Aldehyde | 2-Substituted Benzoxazole | High | mdpi.combohrium.com |
Note: This table presents examples of acid/base-catalyzed reactions for the synthesis of benzoxazole and oxazole rings, which are components of the target molecule.
Solvent-Free and Green Chemistry Methodologies in Heterocycle Synthesis
The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste and utilize more environmentally benign conditions. Solvent-free reactions and the use of sustainable solvents are key aspects of this approach.
The synthesis of benzoxazoles and benzothiazoles has been achieved with moderate to good yields using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication. nih.gov This method not only avoids the use of volatile organic solvents but also allows for easy separation and recycling of the magnetic catalyst. nih.gov Another green approach involves the catalyst-free synthesis of benzimidazoles and benzothiazoles in ethanol (B145695) at room temperature, which offers high atom economy and avoids toxic waste formation. bohrium.com
Microwave-assisted synthesis under solvent-free conditions represents another significant green methodology. For example, a novel, biocompatible, and non-toxic quaternary phosphonium (B103445) molybdate (B1676688) has been used as a catalyst for the selective synthesis of benzoxazole derivatives without the need for a solvent. researchgate.net
Table 3: Green and Solvent-Free Approaches to Benzoxazole Synthesis
| Methodology | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Solvent-free sonication | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles | Benzoxazoles/Benzothiazoles | Up to 90% | nih.gov |
| Catalyst-free, sustainable solvent | Ethanol, room temperature | Benzimidazoles/Benzothiazoles | Nearly quantitative | bohrium.com |
Note: This table highlights green and solvent-free synthetic methods for benzoxazoles and related heterocycles.
Microwave-Assisted and Flow Chemistry Applications
Microwave-Assisted Synthesis:
Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of products. eurekaselect.com The synthesis of benzoxazole derivatives has been extensively studied using microwave-assisted techniques, typically involving the condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles. eurekaselect.com For instance, a rapid and simple microwave-assisted synthesis of benzoxazoles has been reported using a deep eutectic solvent, [CholineCl][Oxalic Acid], as a catalyst under solvent-free conditions. mdpi.combohrium.com This method offers good to excellent yields and the catalyst can be recovered and reused. mdpi.combohrium.com
Flow Chemistry Applications:
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to perform multi-step reactions in a continuous manner. The synthesis of heterocyclic compounds, including oxazoles, has been successfully demonstrated using flow chemistry. For example, a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, allowing for the rapid on-demand synthesis of these compounds in gram quantities. acs.org An efficient continuous flow process for the synthesis of 1,3,4-oxadiazoles has also been reported, featuring short residence times and high yields. nih.gov These examples highlight the potential of flow chemistry for the efficient and scalable production of complex heterocyclic systems like benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole.
Table 4: Microwave-Assisted and Flow Chemistry Synthesis of Oxazole Derivatives
| Technique | Conditions | Product | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | [CholineCl][Oxalic Acid], solvent-free | Benzoxazoles | Good to Excellent | N/A | mdpi.combohrium.com |
| Flow Chemistry | Automated mesofluidic reactor | 4,5-Disubstituted Oxazoles | Very Good | N/A | acs.org |
Note: This table provides examples of advanced synthetic techniques applied to the synthesis of oxazole and its derivatives.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical step in developing any synthetic methodology to maximize the yield and selectivity of the desired product. For the synthesis of complex fused heterocycles, factors such as the choice of catalyst, solvent, temperature, and reaction time can have a profound impact on the outcome of the reaction.
In the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, it was found that the amount of the oxidant and the choice of solvent significantly affected both the conversion of starting materials and the selectivity for the desired product. scielo.br Acetonitrile was identified as a "greener" and effective solvent, and the reaction time could be substantially reduced without compromising the yield. scielo.br
When synthesizing benzoxazoles using a Brønsted acidic ionic liquid gel, optimization studies revealed that a reaction temperature of 130 °C under solvent-free conditions for 5 hours provided the highest yield. bohrium.com Attempts to reduce the catalyst loading led to a significant drop in product formation. bohrium.com Similarly, in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, the reaction was found to be highly sensitive to temperature, with higher temperatures leading to significantly better yields. mdpi.com
These examples underscore the importance of systematic screening of reaction parameters to identify the optimal conditions for the synthesis of a specific target molecule like benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole.
Stereochemical Control inbenthamdirect.comeurekaselect.comOxazolo[5,4-f]benthamdirect.comeurekaselect.combenzoxazole Synthesis
Achieving stereochemical control is a major challenge in the synthesis of complex molecules, particularly those with potential biological activity. While the core of benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole is aromatic and thus achiral, the introduction of substituents can create stereocenters. Therefore, methodologies that allow for the enantioselective or diastereoselective synthesis of substituted derivatives are highly valuable.
Although specific examples of stereocontrolled synthesis for the target molecule are not available, general strategies for the asymmetric synthesis of related heterocyclic compounds can be considered. For example, organocatalysis is a well-established approach for asymmetric synthesis. Chiral organocatalysts can be used to induce enantioselectivity in cycloaddition or annulation reactions that form key heterocyclic rings.
The development of stereoselective synthetic routes to derivatives of benthamdirect.comeurekaselect.comOxazolo[5,4-f] benthamdirect.comeurekaselect.combenzoxazole would likely involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. Further research in this area will be crucial for exploring the potential of these compounds in applications where specific stereoisomers are required.
Advanced Spectroscopic and Structural Elucidation Of 1 2 Oxazolo 5,4 F 1 2 Benzoxazole
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical first step in characterizing a new compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. This level of accuracy allows for the determination of the exact elemental composition of the molecule. For a compound like lookchem.cnwikipedia.orgOxazolo[5,4-f] lookchem.cnwikipedia.orgbenzoxazole (B165842), with a molecular formula of C₇H₃N₂O₂, HRMS would be used to distinguish its exact mass from other ions with the same nominal mass. The analysis of fragmentation patterns in the mass spectrum can also provide initial clues about the structural components of the molecule.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Atom Connectivity
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.
¹H NMR: Detects the hydrogen atoms in a molecule. The chemical shift of each proton signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, helping to piece together fragments of the structure.
¹³C NMR: Provides a spectrum of the carbon backbone. Each unique carbon atom typically gives a distinct signal, indicating the total number of different carbon environments. The chemical shifts differentiate between sp³-, sp²-, and sp-hybridized carbons.
¹⁵N NMR: Though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, this technique provides direct information about the nitrogen atoms in the heterocyclic rings. For lookchem.cnwikipedia.orgOxazolo[5,4-f] lookchem.cnwikipedia.orgbenzoxazole, it would help to confirm the specific environment of the two nitrogen atoms. thieme-connect.de
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignments
Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out spin systems and identifying adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct, one-bond correlations between protons and the carbons they are attached to. It is a definitive way to assign the proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting molecular fragments, for instance, by showing a correlation from a proton on the benzene (B151609) ring to a carbon atom in one of the oxazole (B20620) rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. It is vital for determining stereochemistry and the spatial arrangement of substituents.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.
FT-IR (Fourier-Transform Infrared) Spectroscopy: In this technique, molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). It is particularly useful for identifying characteristic bonds such as C=N, C=C, and C-O, which are present in the lookchem.cnwikipedia.orgOxazolo[5,4-f] lookchem.cnwikipedia.orgbenzoxazole ring system.
FT-Raman Spectroscopy: This method provides complementary information to FT-IR. It relies on the inelastic scattering of laser light and is especially sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. Analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the molecule's functional groups. wikipedia.org
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a high-quality single crystal of the compound. X-rays are diffracted by the electrons in the crystal lattice, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed model of the crystal structure, including exact bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation and Planarity
The data from X-ray diffraction allows for a detailed analysis of the molecule's conformation. For a fused heterocyclic system like lookchem.cnwikipedia.orgOxazolo[5,4-f] lookchem.cnwikipedia.orgbenzoxazole, this analysis would definitively establish the planarity of the ring system. thieme-connect.de It would reveal any slight deviations from planarity, such as puckering or twisting, and provide precise measurements of dihedral angles. This information is crucial for understanding the molecule's electronic properties and how it packs in a crystal lattice.
Examination of Crystal Packing and Intermolecular Interactions
The study of crystal packing in the solid state is fundamental to understanding the supramolecular assembly of dntb.gov.uanih.govOxazolo[5,4-f] dntb.gov.uanih.govbenzoxazole. While specific crystallographic data for the parent compound is not widely published, analysis of closely related oxazole and benzoxazole derivatives reveals the governing non-covalent interactions that dictate their crystal architecture. mdpi.comresearchgate.net These interactions are crucial as they influence the material's physical properties, including solubility, melting point, and morphology.
In the crystal lattice of similar heterocyclic structures, intermolecular forces such as hydrogen bonds, π-π stacking, and other van der Waals contacts are predominant. mdpi.com For instance, in substituted benzoxazole derivatives, the planar benzoxazole ring system facilitates π-π stacking interactions, where aromatic rings align in parallel, contributing significantly to crystal cohesion. nih.govresearchgate.net The nitrogen and oxygen atoms within the oxazole moieties can act as hydrogen bond acceptors, readily forming C-H···N and C-H···O weak hydrogen bonds with neighboring molecules. nih.govacs.org
Table 1: Potential Intermolecular Interactions in dntb.gov.uanih.govOxazolo[5,4-f] dntb.gov.uanih.govbenzoxazole Based on Analogous Structures
| Interaction Type | Description | Potential Role in Crystal Packing |
| π-π Stacking | Overlap of π-orbitals between parallel aromatic rings of adjacent molecules. | Major contributor to the stabilization of the crystal lattice, often leading to stacked or columnar arrangements. dntb.gov.uaacs.org |
| C-H···N Hydrogen Bonds | Weak hydrogen bonds where a carbon-bound hydrogen atom interacts with a nitrogen atom of a neighboring molecule's oxazole ring. | Links molecules into larger supramolecular networks, such as layers or chains. nih.gov |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds involving a C-H donor and an oxazole oxygen atom as the acceptor. | Contributes to the overall cohesion and specific orientation of molecules within the crystal. acs.org |
| van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | Provides general stabilization of the crystal packing. mdpi.com |
UV-Visible Spectroscopy for Electronic Transitions and Aromaticity Studies
UV-Visible spectroscopy is an essential technique for probing the electronic structure of conjugated molecules like dntb.gov.uanih.govOxazolo[5,4-f] dntb.gov.uanih.govbenzoxazole. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org The fused aromatic and heterocyclic rings in this compound create an extended π-conjugated system, which is expected to result in characteristic absorption bands in the UV region, typically between 200 and 400 nm. libretexts.org
The electronic transitions observed in such systems are primarily of two types:
π → π* Transitions : These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. uomustansiriyah.edu.iqrsc.org For conjugated systems, increasing the extent of conjugation lowers the energy gap, causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq
n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions. uomustansiriyah.edu.iqrsc.org
In related fluorescent oxazolo[4,5-b]phenoxazine derivatives, theoretical calculations have shown that the main absorption corresponds to a HOMO-LUMO transition, where the Highest Occupied Molecular Orbital (HOMO) is localized on the fused ring system and the Lowest Unoccupied Molecular Orbital (LUMO) involves the aromatic substituent. unimi.it The position and intensity of these absorption bands are sensitive to the molecular environment, including solvent polarity. Polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax. uomustansiriyah.edu.iq
Table 2: Typical Electronic Transitions for Aromatic Heterocycles
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Description |
| π → π | 200 - 400 | High (1,000 - 10,000+ L mol⁻¹ cm⁻¹) | Excitation from a π bonding orbital to a π antibonding orbital. Characteristic of aromatic and conjugated systems. libretexts.orguomustansiriyah.edu.iq |
| n → π | 250 - 600 | Low to Moderate (10 - 1,000 L mol⁻¹ cm⁻¹) | Excitation of a lone-pair electron (from N or O) to a π antibonding orbital. uomustansiriyah.edu.iqrsc.org |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable)
This section applies to situations where chiral derivatives of dntb.gov.uanih.govOxazolo[5,4-f] dntb.gov.uanih.govbenzoxazole are synthesized, for instance, by introducing a stereocenter in a substituent. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration of chiral molecules in solution. mdpi.com
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the spatial arrangement of chromophores—the light-absorbing parts of the molecule. The fused aromatic system of dntb.gov.uanih.govOxazolo[5,4-f] dntb.gov.uanih.govbenzoxazole acts as a strong chromophore. nih.gov An ECD spectrum displays positive or negative Cotton effects, and by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the derivative can be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. mdpi.com VCD provides detailed stereochemical information about the entire molecule, as it is sensitive to the chirality associated with fundamental vibrational modes. mdpi.com It can be particularly useful for molecules that lack strong UV chromophores or where ECD signals are weak or complex due to conformational flexibility. nih.gov As with ECD, the comparison between experimental and theoretically calculated VCD spectra is a powerful approach for absolute configuration assignment. nih.gov
The successful application of these methods relies heavily on computational modeling to predict the spectra for different possible stereoisomers and conformers. mdpi.comnih.gov
Table 3: Principles of Chiroptical Spectroscopy for Chiral Derivatives
| Technique | Principle | Information Obtained | Application |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores. nih.gov | Absolute configuration, conformational analysis of molecules with UV-Vis chromophores. | Determination of stereochemistry in chiral derivatives containing the oxazolobenzoxazole core. nih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation by chiral molecules. mdpi.com | Absolute configuration, detailed solution-state conformational information from vibrational modes. | Stereochemical analysis, especially for complex molecules or those with flexible substituents. mdpi.com |
Computational and Theoretical Investigations Of 1 2 Oxazolo 5,4 F 1 2 Benzoxazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. dergipark.org.tr For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized molecular geometry, electronic properties, and chemical reactivity. dergipark.org.tr Such calculations are fundamental to understanding the behavior of the researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole core.
Frontier Molecular Orbital (FMO) theory is crucial for describing the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org
In studies of related benzoxazole derivatives, the HOMO-LUMO energy gap has been calculated to understand their relative reactivity. semanticscholar.org For instance, a smaller energy gap suggests a molecule is more chemically reactive. semanticscholar.org For researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole, the fused aromatic system is expected to influence the delocalization of π-electrons, directly impacting the HOMO and LUMO energy levels.
Table 1: Representative FMO Data for Analogous Benzoxazole Derivatives
| Compound | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | -5.61 | -1.33 | 4.28 |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | -5.40 | -1.61 | 3.79 |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | -5.71 | -1.55 | 4.16 |
This data is derived from studies on substituted benzoxazoles and serves as an illustrative example of typical values for this class of compounds. semanticscholar.org
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other species. MEPs illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are useful for identifying sites susceptible to electrophilic and nucleophilic attack. In benzoxazole and related heterocyclic systems, the nitrogen and oxygen atoms are typically regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. dergipark.org.trresearchgate.net
Aromaticity Analysis and Ring Current Calculations
The researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole system is a fused polycyclic heterocycle. Its aromaticity is a key feature determining its stability and reactivity. The oxazole (B20620) ring itself is considered an aromatic heterocycle. researchgate.net The fusion of two oxazole rings with a central benzene (B151609) ring would be expected to result in a complex aromatic system. Aromaticity analysis methods, such as Nucleus-Independent Chemical Shift (NICS) calculations or Anisotropy of the Induced Current Density (AICD), could be employed to quantify the degree of aromaticity in each of the individual rings within the fused system. These calculations would reveal the extent of electron delocalization and the presence of diatropic ring currents characteristic of aromatic species.
Conformational Analysis and Energy Landscape Mapping
While the core researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole structure is largely planar and rigid, conformational analysis becomes important when substituents are present. For example, studies on substituted 1,2-oxazole derivatives have noted the presence of equilibrating conformers arising from the rotation of substituents around single bonds, which can be observed through double sets of signals in NMR spectra. beilstein-journals.org For substituted derivatives of researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole, computational mapping of the potential energy surface would identify the most stable conformers and the energy barriers for rotation between them, providing insight into the molecule's preferred three-dimensional structure.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov For related heterocyclic compounds like oxazolo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, MD simulations have been used to understand their binding mechanisms with biological targets, such as enzymes. mdpi.comnih.gov These simulations can reveal the stability of ligand-protein complexes, key intermolecular interactions (like hydrogen bonds and π-π stacking), and the flexibility of different molecular regions. nih.govmdpi.comresearchgate.net An MD simulation of researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole could provide information on its structural stability and dynamic motions in various solvents or in a biological context.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. superfri.org By calculating the optimized geometry and corresponding electronic structure, it is possible to predict NMR chemical shifts (1H and 13C) and IR vibrational frequencies. superfri.org These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For the researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole scaffold, predictions would be based on the electronic environment of each atom in the fused ring system.
Table 2: Typical 13C NMR Chemical Shift Ranges for Analogous Heterocyclic Cores
| Carbon Atom Location | Typical Chemical Shift (δ) in ppm |
|---|---|
| C in Benzoxazole (fused to benzene) | 142.1 - 150.8 |
| C in Benzoxazole (C2, between N and O) | ~163.1 |
| C in Benzene ring of Benzoxazole | 110.0 - 134.4 |
| C in 1,2-Oxazole (C3) | ~150.2 |
| C in 1,2-Oxazole (C4) | ~108.3 |
| C in 1,2-Oxazole (C5) | ~179.5 |
This data is compiled from various oxazole and benzoxazole derivatives and represents expected ranges. beilstein-journals.orgrsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| researchgate.netsemanticscholar.orgOxazolo[5,4-f] researchgate.netsemanticscholar.orgbenzoxazole |
| Benzoxazole |
| Oxazole |
| Oxazolopyrimidine |
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol |
| 1,2-Oxazole |
| Oxazolo[4,5-b]pyridine |
Reactivity Prediction via Computational Methods
As of the latest available data, specific computational and theoretical studies detailing the reactivity of the compound nih.govnih.govOxazolo[5,4-f] nih.govnih.govbenzoxazole are not present in the surveyed scientific literature. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the reactivity of heterocyclic compounds, including various benzoxazole and fused oxazole systems, research focusing explicitly on the nih.govnih.govOxazolo[5,4-f] nih.govnih.govbenzoxazole isomer is not documented.
In general, computational approaches for reactivity prediction of similar molecules involve the calculation of various molecular properties and reactivity indices. These often include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack.
Local Reactivity Descriptors (Fukui Functions): These are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Although these computational methods are well-established for predicting the reactivity of organic molecules, the absence of specific studies on nih.govnih.govOxazolo[5,4-f] nih.govnih.govbenzoxazole means that no detailed research findings or data tables for this particular compound can be provided at this time. The scientific community has extensively studied other isomers and derivatives of benzoxazole, but the unique fused ring system of nih.govnih.govOxazolo[5,4-f] nih.govnih.govbenzoxazole remains an area for future computational investigation.
Advanced Material Science Applications and Technological Prospects
Exploration as Organic Electronic Materials
The exploration of benzoxazole-containing compounds in organic electronics has revealed their significant potential. researchgate.net These compounds are recognized for their applications in materials science and organic electronics due to their inherent electronic and photophysical properties. researchgate.net
Benzoxazole (B165842) derivatives are known for their promising photophysical properties, including a broad spectral range and intense absorption and emission. periodikos.com.br Many of these derivatives exhibit fluorescence in the crystalline state, a property that is highly sensitive to their molecular environment. periodikos.com.br
Theoretical studies on donor-π-acceptor (D-π-A) architectures based on functionalized benzoxazoles indicate that their linear and nonlinear optical properties can be tuned. mdpi.com For instance, the chemical environment can induce spectral shifts and modulate the intensity of electronic transitions. mdpi.com In some cases, benzoxazole derivatives exhibit exceptional behavior in polar solvents, with significant increases in dipole moment, polarizability, and first hyperpolarizability. mdpi.com
The photophysical properties of diketopyrrolopyrrole derivatives functionalized with benzoxazole have been investigated, revealing strong emission and relaxation to the ground state in solution. cuni.cz The absorption profile of certain benzoxazole derivatives shows minimal dependence on the nature of the solvent. periodikos.com.br For example, upon excitation, some benzoxazoles exhibit intense emission bands attributed to the radiative decay of excited states. periodikos.com.br
A novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), demonstrates a high quantum yield of 72.26% and excellent optical waveguide performance. researchgate.netconsensus.app Under high pressure, BBON also shows significant piezochromic shifts, with the emission wavelength shifting from 477 to 545 nm. researchgate.netconsensus.app
Table 1: Photophysical Properties of Selected Benzoxazole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Benzoxazole derivative 1 | 378-390 | 470-582 | Not specified | periodikos.com.br |
| Benzoxazole derivative 2 | 385-392 | 471-599 | Not specified | periodikos.com.br |
| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) | Not specified | 477 | 72.26 | researchgate.netconsensus.app |
Note: The properties listed are for analogous benzoxazole derivatives and are intended to be predictive for the cuni.czacs.orgOxazolo[5,4-f] cuni.czacs.orgbenzoxazole system.
Benzoxazole derivatives have been studied for their electroluminescent behaviors as emitting and hole transport layers in organic light-emitting diodes (OLEDs). researchgate.net Some of these derivatives, when used as an emission layer, have resulted in devices that emit blue-green light. researchgate.net Theoretical studies also suggest the potential of functionalized benzoxazoles in optoelectronic technologies like OLEDs and solar cells. mdpi.com
The development of boron complexes with benzoxazole and benzothiazole (B30560) ligands has led to materials with exceptional properties for LED applications. nih.gov These complexes can address limitations of traditional dyes, such as spectral overlap and self-quenching. nih.gov
Application as Fluorescent Probes and Sensors
Benzoxazole derivatives are notable for their use as fluorescent probes due to their high Stokes shift and stability, which arise from an excited-state intramolecular proton transfer (ESIPT) mechanism. globalresearchonline.net
The fluorescence of certain benzoxazole and benzothiazole derivatives can be influenced by pH variations. researchgate.net Benzobisoxazole cruciforms, for example, are highly solvatochromic and their fluorescence quantum yields can reach up to 80% in nonpolar solvents. acs.org The emission colors of these cruciforms in different solvents change upon the addition of analytes like carboxylic and boronic acids, allowing for the qualitative discrimination of structurally similar species. acs.org
Oxazole-based fluorescent sensors have been developed for the specific detection of metal ions. For instance, a macrocyclic chemosensor containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore can detect Zn²⁺ and Cd²⁺ in an aqueous medium at neutral pH through a chelating enhancement of fluorescence (CHEF) effect. mdpi.com Another novel oxazole-based NIR probe has been reported for the sequential detection of Cu²⁺ and S²⁻ ions in a buffer solution, exhibiting a "turn-off" fluorescent response to Cu²⁺. researchgate.net Furthermore, polyazamacrocycles containing a 2,5-diphenyl cuni.cznih.govsemanticscholar.orgoxadiazole moiety have been shown to act as OFF-ON fluorescent sensors for Zn(II) under physiological conditions. acs.orgnih.gov
Development as Building Blocks for Supramolecular Assemblies
The structural features of benzoxazoles make them suitable building blocks for supramolecular chemistry. Self-assembled complexes of boronic acids with benzobisoxazole cruciforms can function as hybrid sensors. acs.org In these systems, the boronic acid performs the chemical sensing through the exchange of its labile B-O bonds, while the benzobisoxazole fluorophore reports these changes through alterations in its emission color. acs.org
Use in Coordination Chemistry as Ligands
Benzoxazole and its derivatives are versatile ligands in coordination chemistry. They can coordinate with a variety of transition metals, and the resulting complexes have been investigated for their structural and redox properties. acs.org For example, a new ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, and its transition metal complexes with Cu, Co, Ni, and Zn have been synthesized and characterized. nih.gov The single-crystal structures of these complexes show that the ligand exhibits good coplanarity after coordination with the metal ions. nih.gov
Benzoxazole can also act as a neutral heteroatomic version of the indenyl ligand and can function as an N-heterocyclic carbene (NHC) with various transition metals. acs.org The reaction of benzoxazole with rare-earth metal complexes can lead to ring-opening and the formation of 2-isocyanophenolate complexes. acs.org Furthermore, benzoxazole-based ligands have been synthesized for coordination with lanthanides, where they can exhibit bidentate or monodentate coordination. unm.edu
Integration into Polymer Architectures for Novel Materials
There is currently no available scientific literature or research data detailing the synthesis or integration of the specific compound globalresearchonline.netjst.go.jpOxazolo[5,4-f] globalresearchonline.netjst.go.jpbenzoxazole into polymer architectures. While the broader class of benzoxazole-containing polymers is known for properties such as high thermal stability, mechanical strength, and unique photophysical characteristics, studies have not yet extended to this particular isomer. Consequently, there are no established methods for its polymerization or incorporation as a monomer, nor are there any reported properties for hypothetical polymers containing this moiety.
Optical Brightener Applications
Information regarding the use of globalresearchonline.netjst.go.jpOxazolo[5,4-f] globalresearchonline.netjst.go.jpbenzoxazole as an optical brightener is not present in published research. Optical brighteners, or fluorescent whitening agents, typically possess specific photophysical properties, including strong absorption in the UV spectrum and intense emission in the blue region of the visible spectrum. Many commercial optical brighteners are based on stilbene (B7821643) and benzoxazole derivatives. However, the fluorescence and photophysical properties of globalresearchonline.netjst.go.jpOxazolo[5,4-f] globalresearchonline.netjst.go.jpbenzoxazole have not been characterized, and its efficacy as an optical brightener remains unevaluated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,2]Oxazolo[5,4-f][1,2]benzoxazole derivatives?
- Methodological Answer : A common approach involves Schiff base formation via condensation of 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives in absolute ethanol under reflux with catalytic glacial acetic acid. Post-reaction, solvent evaporation under reduced pressure and filtration yield the target compounds . Alternative routes include cyclization of 1,2-oxazole-4-carbohydrazides with orthoesters, achieving yields of 46–74% .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Identifies proton and carbon environments, including substituent effects on aromatic rings.
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for spiro-oxazoloquinoline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?
- Methodological Answer : Yield optimization requires systematic variation of:
- Catalysts : Acidic (e.g., glacial acetic acid) vs. basic conditions to influence Schiff base formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Temperature : Controlled reflux (e.g., 80–100°C) balances reaction rate and byproduct formation. Evidence shows yields ranging from 55% to 92% under optimized protocols .
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions (e.g., variable antibacterial activity) are addressed via:
- Dose-Response Studies : Testing activity across concentrations (e.g., 10–100 μg/mL) to identify threshold effects .
- Purity Analysis : HPLC or TLC to rule out impurities skewing bioactivity results.
- Target-Specific Assays : Evaluating enzyme inhibition (e.g., ERK1/p38 MAP kinases) to isolate mechanistic pathways .
Q. What experimental approaches elucidate the immunomodulatory mechanisms of this compound derivatives?
- Methodological Answer : Mechanistic studies employ:
- Cytokine Profiling : ELISA to quantify TNF-α and IL-6 suppression in LPS-stimulated immune cells .
- Kinase Inhibition Assays : Western blotting to assess ERK1/p38 phosphorylation levels.
- In Vivo Models : Delayed-type hypersensitivity (DTH) tests in mice to evaluate immunosuppressive activity .
Q. How do structural modifications at specific positions influence the bioactivity of this compound derivatives?
- Methodological Answer : SAR studies focus on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position enhances antibacterial activity .
- Heterocyclic Fusion : Expanding the oxazole ring to pyridine (e.g., [1,2]oxazolo[5,4-b]pyridine) improves solubility and target binding .
- Spirocyclic Derivatives : Spiro-oxazoloquinoline structures exhibit distinct bioactivity profiles due to steric and electronic modulation .
Data Analysis and Experimental Design
Q. What statistical frameworks ensure robustness in bioactivity data interpretation for this compound derivatives?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies minimizing bias . For example:
- Replicates : Triplicate assays to confirm antimicrobial zone-of-inhibition measurements .
- Control Groups : Include untreated cells and reference drugs (e.g., ciprofloxacin) for comparative analysis.
Q. How can computational modeling predict the reactivity of this compound derivatives in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
